N-(4-chlorophenyl)ethanesulfonamide

Description

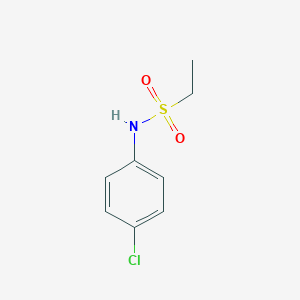

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-2-13(11,12)10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVLNLXLOPCQCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354263 | |

| Record name | N-(4-chlorophenyl)ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60901-27-1 | |

| Record name | N-(4-chlorophenyl)ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Antifungal Research of N-(4-chlorophenyl)ethanesulfonamide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the investigation of N-(4-chlorophenyl)ethanesulfonamide as a potential novel antifungal agent. This document outlines a structured research program, from chemical synthesis to in vitro and in vivo evaluation, and explores potential mechanisms of action. The methodologies described herein are grounded in established scientific principles and authoritative standards to ensure reproducibility and data integrity.

Introduction: The Rationale for Investigating N-(4-chlorophenyl)ethanesulfonamide

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of new antifungal therapeutics. Sulfonamides, a well-established class of synthetic antimicrobial agents, have a long history in medicine.[1] While primarily known for their antibacterial properties, evidence suggests that the sulfonamide scaffold possesses significant, yet underexplored, antifungal potential.[2][3] This has led to a renewed interest in synthesizing and evaluating novel sulfonamide derivatives for their efficacy against pathogenic fungi.

N-(4-chlorophenyl)ethanesulfonamide is a structurally simple molecule that combines the ethanesulfonamide moiety with a 4-chlorophenyl group. The chlorine substituent on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and electronic character, which may enhance its antifungal activity and pharmacokinetic profile. This guide proposes a systematic approach to thoroughly characterize the antifungal properties of this compound.

Synthesis of N-(4-chlorophenyl)ethanesulfonamide

A reliable and scalable synthesis of N-(4-chlorophenyl)ethanesulfonamide is crucial for its subsequent biological evaluation. The proposed synthesis is a straightforward nucleophilic substitution reaction between ethanesulfonyl chloride and 4-chloroaniline.

Synthesis Workflow

Caption: Synthetic route for N-(4-chlorophenyl)ethanesulfonamide.

Detailed Experimental Protocol

Materials:

-

4-chloroaniline

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethanol

-

Deionized water

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chloroaniline (1.0 eq) in anhydrous pyridine (10 mL per gram of aniline).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add ethanesulfonyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from an ethanol/water mixture to obtain pure N-(4-chlorophenyl)ethanesulfonamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

In Vitro Antifungal Susceptibility Testing

The initial evaluation of the antifungal activity of N-(4-chlorophenyl)ethanesulfonamide will be performed in vitro to determine its minimum inhibitory concentration (MIC) against a panel of clinically relevant fungal pathogens. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing of yeasts and filamentous fungi.[2][3][7][8]

In Vitro Testing Workflow

Caption: Workflow for MIC determination by broth microdilution.

Broth Microdilution Protocol (Adapted from CLSI M27/M38)

Materials:

-

N-(4-chlorophenyl)ethanesulfonamide

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Fungal isolates (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans, Aspergillus fumigatus)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (optional)

Procedure:

-

Prepare a stock solution of N-(4-chlorophenyl)ethanesulfonamide in DMSO.

-

Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

-

Prepare a fungal inoculum suspension standardized to a specific concentration according to CLSI guidelines.

-

Inoculate each well of the microtiter plate with the fungal suspension. Include a positive control (no drug) and a negative control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours (yeasts) or as appropriate for filamentous fungi.

-

Determine the MIC by visual inspection of fungal growth or by reading the optical density at a specific wavelength. The MIC is the lowest concentration of the compound that causes a significant inhibition of growth compared to the positive control.

Data Presentation

The in vitro antifungal activity data should be summarized in a clear and concise table.

| Fungal Species | Strain | N-(4-chlorophenyl)ethanesulfonamide MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Candida albicans | ATCC 90028 | 4 | 0.5 |

| Candida glabrata | ATCC 2001 | 8 | 16 |

| Cryptococcus neoformans | H99 | 2 | 4 |

| Aspergillus fumigatus | ATCC 204305 | 16 | >64 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

In Vivo Efficacy Models

Positive in vitro results should be followed by in vivo studies to assess the efficacy of N-(4-chlorophenyl)ethanesulfonamide in a relevant animal model. A murine model of disseminated candidiasis is a standard and well-characterized model for evaluating novel antifungal agents.[1][9][10][11]

Murine Model of Disseminated Candidiasis Protocol

Animals:

-

Female BALB/c mice, 6-8 weeks old.

Procedure:

-

Induce immunosuppression in mice if required for the specific research question, for example, by administering cyclophosphamide.[9]

-

Infect mice via intravenous (tail vein) injection with a standardized inoculum of Candida albicans.[10]

-

Initiate treatment with N-(4-chlorophenyl)ethanesulfonamide at various doses (e.g., 1, 5, and 25 mg/kg) administered intraperitoneally or orally, starting a few hours post-infection.

-

Include a vehicle control group and a positive control group (e.g., fluconazole).

-

Monitor the mice daily for clinical signs of illness and mortality for a period of 14-21 days.

-

At the end of the study, or for predetermined cohorts, euthanize the animals and harvest target organs (kidneys, brain, spleen).

-

Determine the fungal burden in the organs by plating serial dilutions of tissue homogenates on appropriate agar plates and counting the colony-forming units (CFUs).

Data Presentation

The in vivo efficacy can be presented through survival curves and fungal burden data.

| Treatment Group | Dose (mg/kg) | Mean Survival Time (days) | Kidney Fungal Burden (log10 CFU/g ± SD) |

| Vehicle Control | - | 5.2 | 6.8 ± 0.5 |

| N-(4-chlorophenyl)ethanesulfonamide | 5 | 9.8 | 4.2 ± 0.7 |

| N-(4-chlorophenyl)ethanesulfonamide | 25 | >21 | 2.1 ± 0.4 |

| Fluconazole | 10 | >21 | 2.5 ± 0.6 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Proposed Mechanism of Action Studies

Understanding the mechanism of action of a novel antifungal agent is critical for its development. For sulfonamides, two primary potential mechanisms in fungi are the inhibition of dihydropteroate synthase (DHPS) and carbonic anhydrase (CA).

Dihydropteroate Synthase (DHPS) Inhibition

The classical mechanism of action for sulfonamides is the competitive inhibition of DHPS, an essential enzyme in the folate biosynthesis pathway.

Proposed Study:

-

Enzymatic Assay: A cell-free enzymatic assay can be performed using purified fungal DHPS.[12][13][14][15] The assay measures the production of dihydropteroate in the presence of the substrates p-aminobenzoic acid (PABA) and 7,8-dihydro-6-hydroxymethylpterin pyrophosphate (DHPPP) and varying concentrations of N-(4-chlorophenyl)ethanesulfonamide. Inhibition kinetics can be determined to elucidate the mode of inhibition.

Carbonic Anhydrase (CA) Inhibition

Fungal carbonic anhydrases are emerging as potential antifungal drug targets.[16][17][18][19][20] These enzymes are crucial for fungal growth, morphogenesis, and virulence.[17][18]

Proposed Study:

-

CA Inhibition Assay: The inhibitory activity of N-(4-chlorophenyl)ethanesulfonamide against fungal CAs (both α- and β-classes) can be assessed using a stopped-flow CO₂ hydrase assay.[19] This will determine if the compound can inhibit this alternative target, which could be particularly relevant for fungi that are intrinsically resistant to classical antifolates.

Proposed Signaling Pathway

Caption: Potential inhibitory pathways of N-(4-chlorophenyl)ethanesulfonamide.

Conclusion

This technical guide provides a roadmap for the comprehensive evaluation of N-(4-chlorophenyl)ethanesulfonamide as a potential antifungal agent. The proposed studies, from synthesis to in vivo efficacy and mechanism of action, are designed to generate a robust data package to support its further development. The unique structure of this compound, combined with the proven, albeit underexplored, antifungal potential of the sulfonamide class, makes it a promising candidate for further investigation in the fight against fungal infections.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11667, Ethanesulfonyl chloride. Retrieved January 27, 2026 from [Link].

-

Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. Retrieved January 27, 2026 from [Link].

-

U.S. Food and Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. Retrieved January 27, 2026 from [Link].

-

Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved January 27, 2026 from [Link].

-

FirstWord HealthTech. (2022). Antifungal Susceptibility Test Interpretive Criteria. Retrieved January 27, 2026 from [Link].

- Dennis, C. A., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology, 9(5), 1133-1141.

- Rogić, V., & Trinajstić, N. (1971). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Journal of the Chemical Society B: Physical Organic, 1871-1874.

- Del Prete, S., et al. (2021). A Highlight on the Inhibition of Fungal Carbonic Anhydrases as Drug Targets for the Antifungal Armamentarium. International Journal of Molecular Sciences, 22(8), 4275.

- Berk, J. D., & Samour, C. M. (1977). A Practical Guide to Antifungal Susceptibility Testing. Journal of Clinical Microbiology, 5(4), 385-388.

- Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E.

- Baxter, E. W., et al. (2020). Evaluation of different food matrices via a dihydropteroate synthase-based biosensor for the screening of sulfonamide residues. Food Additives & Contaminants: Part A, 37(5), 765-774.

- Del Prete, S., et al. (2021). A Highlight on the Inhibition of Fungal Carbonic Anhydrases as Drug Targets for the Antifungal Armamentarium. PubMed, 33896131.

-

RIT Digital Institutional Repository. (1971). Some reactions of 2-chloroethanesulfonyl chloride. Retrieved January 27, 2026 from [Link].

-

Organic Syntheses. (n.d.). is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a. Retrieved January 27, 2026 from [Link].

-

National Institutes of Health. (n.d.). SOP - Murine Model of Invasive Candidiasis caused by Candida albicans. Retrieved January 27, 2026 from [Link].

-

Royal Society of Chemistry. (2018). Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. Retrieved January 27, 2026 from [Link].

-

ACS Publications. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase | ACS Chemical Biology. Retrieved January 27, 2026 from [Link].

-

American Society for Microbiology. (2019). Experimental Mouse Models of Disseminated Candida auris Infection. Retrieved January 27, 2026 from [Link].

- Petkar, P. A., & Jagtap, J. R. (2021). A REVIEW ON ANTIMICROBIAL POTENTIAL OF SULFONAMIDE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 12(5), 2535-2547.

-

ResearchGate. (2021). A Highlight on the Inhibition of Fungal Carbonic Anhydrases as Drug Targets for the Antifungal Armamentarium. Retrieved January 27, 2026 from [Link].

- Google Patents. (n.d.). CH371128A - Process for the preparation of disulfamylanilines.

-

National Institutes of Health. (n.d.). Candida albicans Murine Gastrointestinal Model for Disseminated Candidiasis. Retrieved January 27, 2026 from [Link].

-

ProQuest. (2021). A Highlight on the Inhibition of Fungal Carbonic Anhydrases as Drug Targets for the Antifungal Armamentarium. Retrieved January 27, 2026 from [Link].

-

Organic Syntheses. (n.d.). methanesulfonyl chloride. Retrieved January 27, 2026 from [Link].

-

MDPI. (2018). Experimental In Vivo Models of Candidiasis. Retrieved January 27, 2026 from [Link].

-

Taylor & Francis Online. (2018). Discovering a new class of antifungal agents that selectively inhibits microbial carbonic anhydrases. Retrieved January 27, 2026 from [Link].

Sources

- 1. Frontiers | Candida albicans Colonizes and Disseminates to the Gastrointestinal Tract in the Presence of the Microbiota in a Severe Combined Immunodeficient Mouse Model [frontiersin.org]

- 2. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]

- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 4. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethanesulfonyl chloride | 594-44-5 [chemicalbook.com]

- 6. Ethanesulfonyl Chloride|Ethyl Sulfonyl Chloride|ESC|China|CAS 594-44-5|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]

- 7. fda.gov [fda.gov]

- 8. njccwei.com [njccwei.com]

- 9. niaid.nih.gov [niaid.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Experimental In Vivo Models of Candidiasis [mdpi.com]

- 12. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. A Highlight on the Inhibition of Fungal Carbonic Anhydrases as Drug Targets for the Antifungal Armamentarium - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Highlight on the Inhibition of Fungal Carbonic Anhydrases as Drug Targets for the Antifungal Armamentarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A Highlight on the Inhibition of Fungal Carbonic Anhydrases as Drug Targets for the Antifungal Armamentarium - ProQuest [proquest.com]

- 20. tandfonline.com [tandfonline.com]

N-(4-chlorophenyl)ethanesulfonamide in Agrochemical Research: A Technical Guide for Exploration and Development

Executive Summary

The N-aryl sulfonamide scaffold is a cornerstone in medicinal and agrochemical discovery, valued for its synthetic accessibility and diverse biological activities. This technical guide delves into the untapped potential of a specific analogue, N-(4-chlorophenyl)ethanesulfonamide, as a candidate for novel agrochemical development. While direct research on this compound is limited, its structural motifs—a chlorinated phenyl ring and an ethanesulfonamide group—suggest a promising profile for insecticidal, fungicidal, and potentially herbicidal activity. This document serves as a comprehensive roadmap for researchers, providing detailed protocols for synthesis, characterization, and a full suite of biological and environmental evaluations. By synthesizing established principles of sulfonamide chemistry and agrochemical testing, this guide aims to catalyze the exploration of N-(4-chlorophenyl)ethanesulfonamide from a chemical curiosity to a viable lead compound.

Introduction: The Sulfonamide Scaffold in Agrochemicals

The sulfonamide functional group is a privileged structure in drug discovery, renowned for its role in the development of sulfa drugs.[1] This versatility extends into the agrochemical sector, where sulfonamide derivatives have been successfully commercialized as herbicides, fungicides, and insecticides.[2] Their efficacy often stems from the ability to inhibit essential metabolic pathways in target organisms. For instance, many antibacterial and antifungal sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis.[1][3][4][5] The absence of this pathway in mammals provides a basis for selective toxicity.

N-(4-chlorophenyl)ethanesulfonamide represents a structurally intriguing yet underexplored molecule. The presence of a 4-chlorophenyl group is a common feature in many pesticides, often enhancing lipophilicity and target site binding. The ethanesulfonamide moiety, while less common than arylsulfonamides, offers a different steric and electronic profile that could lead to novel biological activities. This guide provides a framework for the systematic investigation of this compound, from its synthesis to its potential application in crop protection.

Synthesis and Characterization of N-(4-chlorophenyl)ethanesulfonamide

The synthesis of N-(4-chlorophenyl)ethanesulfonamide is a straightforward process, achievable through the nucleophilic substitution reaction between ethanesulfonyl chloride and 4-chloroaniline. This reaction is a well-established method for forming sulfonamide bonds.

Proposed Synthesis Pathway

The synthesis involves the reaction of commercially available ethanesulfonyl chloride with 4-chloroaniline in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the hydrochloric acid byproduct. Dichloromethane is a suitable solvent for this reaction.

Caption: Proposed synthesis of N-(4-chlorophenyl)ethanesulfonamide.

Detailed Experimental Protocol

Materials:

-

4-Chloroaniline (1.0 eq)

-

Pyridine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 4-chloroaniline (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (1.2 eq) to the solution and stir for 5 minutes.

-

Slowly add ethanesulfonyl chloride (1.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure N-(4-chlorophenyl)ethanesulfonamide.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic sulfonamide functional group stretches.

-

Melting Point: To assess purity.

Postulated Biological Activity and Evaluation Workflow

Based on the structural features of N-(4-chlorophenyl)ethanesulfonamide, we can hypothesize its potential as an insecticide, fungicide, or herbicide. The following sections outline the rationale and a comprehensive workflow for evaluating these potential activities.

Caption: A comprehensive workflow for the agrochemical evaluation of N-(4-chlorophenyl)ethanesulfonamide.

Potential Insecticidal Activity

Rationale: Some sulfonamide derivatives have demonstrated insecticidal properties. The lipophilic nature of the 4-chlorophenyl group could facilitate penetration of the insect cuticle.

Target Pest: Green Peach Aphid (Myzus persicae), a common agricultural pest.

Experimental Protocol: Leaf-Dip Bioassay

-

Preparation of Test Solutions: Prepare a stock solution of N-(4-chlorophenyl)ethanesulfonamide in acetone. Make serial dilutions in water containing a non-ionic surfactant (e.g., 0.05% Triton X-100) to achieve final concentrations ranging from 1 to 1000 ppm. A control solution should contain only acetone and surfactant in water.

-

Leaf Disc Preparation: Cut leaf discs from untreated cabbage or bell pepper plants and dip them into the test solutions for 10-15 seconds.

-

Exposure: Allow the leaf discs to air dry and place them in petri dishes lined with moist filter paper.

-

Insect Infestation: Transfer 10-15 adult aphids onto each leaf disc.[9]

-

Incubation: Maintain the petri dishes at 20-25°C with a 16:8 light:dark photoperiod.

-

Mortality Assessment: Assess aphid mortality after 72 hours.[9] Aphids that are unable to move when prodded are considered dead.

-

Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.

Potential Fungicidal Activity

Rationale: The sulfonamide core is a known toxophore against fungi, often by inhibiting folate biosynthesis.

Target Pathogen: Gray Mold (Botrytis cinerea), a necrotrophic fungus with a broad host range.[10]

Experimental Protocol: Spore Germination Assay

-

Fungal Culture: Culture Botrytis cinerea on potato dextrose agar (PDA) for 10-14 days to induce sporulation.[10]

-

Spore Suspension: Harvest conidia by flooding the plate with sterile water and gently scraping the surface. Filter the suspension through sterile cheesecloth and adjust the concentration to 1 x 10⁵ spores/mL.

-

Preparation of Test Solutions: Prepare serial dilutions of N-(4-chlorophenyl)ethanesulfonamide in a suitable nutrient broth (e.g., potato dextrose broth) to achieve final concentrations from 0.1 to 500 ppm.

-

Incubation: Add an equal volume of the spore suspension to each test solution in a 96-well microtiter plate.

-

Assessment: After 24 hours of incubation at 20-22°C, examine a subsample from each well under a microscope. A spore is considered germinated if the germ tube is at least twice the length of the spore.

-

Data Analysis: Calculate the percentage of germination inhibition for each concentration relative to the control. Determine the EC₅₀ (effective concentration for 50% inhibition) using regression analysis.

Potential Herbicidal Activity

Rationale: Certain sulfonylurea herbicides, which contain a sulfonamide-like linkage, are potent inhibitors of acetolactate synthase (ALS), an enzyme essential for branched-chain amino acid synthesis in plants. While N-(4-chlorophenyl)ethanesulfonamide is not a sulfonylurea, its structural similarity warrants investigation.

Target Plant: Thale Cress (Arabidopsis thaliana), a model organism for plant biology and herbicide studies.[11][12]

Experimental Protocol: Seed Germination and Seedling Growth Bioassay

-

Preparation of Test Media: Prepare a series of agar plates containing half-strength Murashige and Skoog (MS) medium supplemented with various concentrations of N-(4-chlorophenyl)ethanesulfonamide (e.g., 0.1 to 200 µM).

-

Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and place them on the prepared agar plates.

-

Incubation: Stratify the seeds at 4°C for 48 hours in the dark, then transfer to a growth chamber with a 16:8 light:dark cycle at 22°C.

-

Assessment: After 7-10 days, measure the germination rate, primary root length, and fresh weight of the seedlings.[13][14]

-

Data Analysis: Calculate the percentage inhibition of germination, root growth, and fresh weight for each concentration compared to the control. Determine the GR₅₀ (concentration for 50% growth reduction) for each parameter.

Investigating the Mechanism of Action

A critical step in the development of a new agrochemical is understanding its mode of action. Based on the activities observed in the primary bioassays, targeted experiments can be designed.

Caption: Hypothesized mechanisms of action and corresponding enzymatic assays.

-

For Insecticidal Activity: If significant insecticidal activity is observed, a potential mechanism to investigate is the uncoupling of oxidative phosphorylation in mitochondria, a known mode of action for some related compounds. This can be assessed by measuring oxygen consumption in isolated insect mitochondria.

-

For Fungicidal Activity: The classic sulfonamide mechanism of DHPS inhibition can be tested using an in vitro enzyme assay with purified DHPS from a susceptible fungus.

-

For Herbicidal Activity: If herbicidal effects are noted, an in vitro assay for ALS inhibition using enzyme extracted from a susceptible plant species would be a logical next step.

Environmental Fate and Residue Analysis

The environmental persistence and potential for accumulation of a new agrochemical are critical considerations for its registration and safe use.

Environmental Degradation

-

Photodegradation: The degradation of N-(4-chlorophenyl)ethanesulfonamide in water and on soil surfaces under simulated sunlight should be studied.[15][16][17] The degradation kinetics and identification of major photoproducts are key endpoints.

-

Biodegradation: Studies using soil and water microcosms can determine the rate and extent of microbial degradation.[18][19][20] Identifying the primary degradation products is also crucial.

Analytical Method for Residue Detection

A sensitive and specific analytical method is required to quantify residues of the parent compound and its major metabolites in environmental matrices like soil, water, and plant tissues.

Proposed Method: LC-MS/MS Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for detecting trace levels of sulfonamides in complex samples.[21][22][23][24]

Protocol Outline:

-

Sample Extraction:

-

Soil: Accelerated solvent extraction (ASE) or sonication with a suitable solvent mixture (e.g., acetonitrile/water).

-

Water: Solid-phase extraction (SPE) using a hydrophilic-lipophilic balanced (HLB) sorbent.[24]

-

Plant Material: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.

-

-

Sample Cleanup: If necessary, further cleanup of the extracts can be performed using SPE.

-

LC-MS/MS Analysis:

-

Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of water and acetonitrile, both modified with a small amount of formic acid to improve peak shape.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode, with detection using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

-

Conclusion and Future Perspectives

N-(4-chlorophenyl)ethanesulfonamide stands as a promising, yet unexplored, candidate in the vast chemical space of potential agrochemicals. Its straightforward synthesis and the known bioactivities of related sulfonamide compounds provide a strong rationale for its investigation. This technical guide offers a comprehensive, step-by-step framework for researchers to systematically evaluate its potential as an insecticide, fungicide, or herbicide. By following the detailed protocols for synthesis, biological screening, mechanism of action studies, and environmental fate analysis, the scientific community can effectively unlock the potential of this and other novel sulfonamide derivatives, contributing to the development of new and effective crop protection solutions.

References

-

Ethanesulfonyl chloride | C2H5ClO2S | CID 11667. PubChem. [Link]

-

Mechanism of drug resistance Of Sulfonamides Sulfa Drugs. YouTube. [Link]

-

Xie, S., et al. (2018). Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. Science of The Total Environment. [Link]

-

Vila-Costa, M., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. Water Research. [Link]

-

Baran, W., et al. (2011). Studies on sulfonamide degradation products. ResearchGate. [Link]

-

Aphids. Insecticide Resistance Action Committee (IRAC). [Link]

-

The Insecticidal Action of Some Sulfonamides. ResearchGate. [Link]

-

Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. [Link]

-

Sommer, A., et al. (2023). Fast and easy bioassay for the necrotizing fungus Botrytis cinerea on poplar leaves. BMC Methods. [Link]

-

Nair, M. G., et al. (1998). Arabidopsis thaliana: a new test species for phytotoxic bioassays. PubMed. [Link]

-

Gros, M., et al. (2010). Determination of 19 sulfonamides in environmental water samples by automated on-line solid-phase extraction-liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS). PubMed. [Link]

-

Whole-Plant and Seed Bioassays for Resistance Confirmation. ResearchGate. [Link]

-

Some reactions of 2-chloroethanesulfonyl chloride. RIT Digital Institutional Repository. [Link]

-

Fan, F., et al. (2016). Baseline Sensitivity of Botrytis cinerea to the Succinate Dehydrogenase Inhibitor Isopyrazam and Efficacy of this Fungicide. Plant Disease. [Link]

-

Kaufmann, A., et al. (2003). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. [Link]

-

Wang, Y., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. MDPI. [Link]

-

New and simple bioassay method for monitoring pesticide toxicity in aphid species. ResearchGate. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

-

Microbial Degradation of Sulfonamide Antibiotics. CORE. [Link]

-

METHANESULFONYL CYANIDE. Organic Syntheses. [Link]

-

Integrated Assays and Microscopy to Study the Botrytis cinerea–Strawberry Interaction Reveal Tissue-Specific Stomatal Penetration. MDPI. [Link]

-

Neal, J. C. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link]

-

Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. ResearchGate. [Link]

-

Sulfonamide (medicine). Wikipedia. [Link]

-

Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. RSC Publishing. [Link]

-

Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. [Link]

-

How do I perform aphid bioassays in leaf dishes?. ResearchGate. [Link]

-

Fungicide resistance in Botrytis cinerea and identification of Botrytis species associated with blueberry in Michigan. Frontiers. [Link]

-

Burke, I. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Washington State University. [Link]

-

Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. MDPI. [Link]

-

Photoinduced transformation pathways of the sulfonamide antibiotic sulfamethoxazole, relevant to sunlit surface waters. UniTo. [Link]

- Process for the preparation of disulfamylanilines.

-

Sulfonamides. MSD Manual Professional Edition. [Link]

-

In Vivo Bioassay of the Repellent Activity of Caraway Essential Oil against Green Peach Aphid. PMC. [Link]

-

Conducting a Bioassay for Herbicide Residues When is a bioassay warranted?. UMass Amherst. [Link]

-

Photodegradation of Antibiotics on Soil Surfaces: Laboratory Studies on Sulfadiazine in an Ozone-Controlled Environment. PubMed. [Link]

-

Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores. NIH. [Link]

-

Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent. [Link]

-

Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. PubMed. [Link]

-

methanesulfonyl chloride. Organic Syntheses. [Link]

-

Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. PubMed. [Link]

-

Deciphering the degradation of sulfonamides by UV/chlorination in aqueous solution: kinetics, reaction pathways, and toxicological evolution. ResearchGate. [Link]

-

Trace Determination of Macrolide and Sulfonamide Antimicrobials, a Human Sulfonamide Metabolite, and Trimethoprim in Wastewater Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry. ACS Publications. [Link]

Sources

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 6. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethanesulfonyl chloride | 594-44-5 [chemicalbook.com]

- 8. Ethanesulfonyl Chloride|Ethyl Sulfonyl Chloride|ESC|China|CAS 594-44-5|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]

- 9. irac-online.org [irac-online.org]

- 10. Fast and easy bioassay for the necrotizing fungus Botrytis cinerea on poplar leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Arabidopsis thaliana: a new test species for phytotoxic bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]

- 14. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]

- 15. iris.unito.it [iris.unito.it]

- 16. Photodegradation of antibiotics on soil surfaces: laboratory studies on sulfadiazine in an ozone-controlled environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Degradation of sulfonamides as a microbial resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Determination of 19 sulfonamides in environmental water samples by automated on-line solid-phase extraction-liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. agilent.com [agilent.com]

Methodological & Application

Synthesis of "N-(4-chlorophenyl)ethanesulfonamide" step-by-step protocol

Introduction

N-aryl sulfonamides are a critical class of organic compounds, distinguished by the presence of a sulfonamide group directly attached to an aromatic ring. This structural motif is a key pharmacophore in a wide array of therapeutic agents, exhibiting activities such as antibacterial, anticancer, and anti-inflammatory properties.[1][2] The synthesis of N-(4-chlorophenyl)ethanesulfonamide serves as a representative example of the formation of a sulfonamide linkage, a fundamental reaction in medicinal chemistry and drug development. This document provides a detailed protocol for its synthesis via the reaction of 4-chloroaniline with ethanesulfonyl chloride, a process rooted in the principles of the Schotten-Baumann reaction.[3][4]

The reaction involves the nucleophilic attack of the amine group of 4-chloroaniline on the electrophilic sulfur atom of ethanesulfonyl chloride.[3] This process is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[3] Understanding and mastering this synthetic route is essential for researchers engaged in the design and preparation of novel sulfonamide-based compounds.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Chloroaniline | Reagent | Sigma-Aldrich | Toxic, handle with care.[5][6] |

| Ethanesulfonyl chloride | ≥98% | Sigma-Aldrich | Corrosive, lachrymator.[7][8] |

| Pyridine | Anhydrous | Fisher Scientific | Base and solvent. |

| Dichloromethane (DCM) | Anhydrous | VWR | Reaction solvent. |

| Hydrochloric Acid (HCl) | 1 M Aqueous | J.T. Baker | For workup. |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | LabChem | For workup. |

| Brine (Saturated NaCl) | Aqueous | LabChem | For workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | EMD Millipore | Drying agent. |

| Round-bottom flask | - | - | Appropriate size for reaction scale. |

| Magnetic stirrer and stir bar | - | - | For reaction agitation. |

| Dropping funnel | - | - | For controlled addition of reagents. |

| Ice bath | - | - | For temperature control. |

| Separatory funnel | - | - | For liquid-liquid extraction. |

| Rotary evaporator | - | - | For solvent removal. |

Experimental Protocol

Reaction Setup and Execution

The synthesis of N-(4-chlorophenyl)ethanesulfonamide is predicated on the nucleophilic substitution of the chloride on ethanesulfonyl chloride by the amine group of 4-chloroaniline. Pyridine serves a dual role as a solvent and a base to quench the HCl generated in situ.

Sources

- 1. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jk-sci.com [jk-sci.com]

- 4. Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nj.gov [nj.gov]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. merckmillipore.com [merckmillipore.com]

Application Notes and Protocols for the Analysis of N-(4-chlorophenyl)ethanesulfonamide by HPLC and GC-MS

Introduction: The Analytical Imperative for N-(4-chlorophenyl)ethanesulfonamide

N-(4-chlorophenyl)ethanesulfonamide is a sulfonamide compound with potential significance in pharmaceutical development and environmental monitoring. As with any compound of interest, robust and reliable analytical methods are paramount for its accurate quantification and characterization. This guide provides detailed application notes and protocols for the analysis of N-(4-chlorophenyl)ethanesulfonamide using two of the most powerful and versatile analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The choice between HPLC and GC-MS is often dictated by the analyte's properties and the analytical objective. HPLC is generally well-suited for non-volatile and thermally labile compounds, while GC-MS excels in the analysis of volatile and semi-volatile substances. For N-(4-chlorophenyl)ethanesulfonamide, both techniques can be successfully applied, with specific considerations for sample preparation and, in the case of GC-MS, derivatization.

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring a deeper understanding and facilitating method adaptation and troubleshooting. The protocols are designed to be self-validating, adhering to principles outlined in internationally recognized guidelines such as those from the International Council for Harmonisation (ICH)[1].

Part 1: High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and adaptability. For N-(4-chlorophenyl)ethanesulfonamide, a reversed-phase HPLC method with UV detection is a logical and effective approach.

Scientific Rationale and Method Development Insights

The selection of a reversed-phase C18 column is based on the non-polar nature of the benzene ring and the moderate polarity of the sulfonamide group in the target analyte. An acetonitrile/water mobile phase provides excellent separation efficiency for a wide range of sulfonamides[2]. The inclusion of a small amount of acid, such as formic or acetic acid, in the mobile phase is crucial for suppressing the ionization of the sulfonamide group, leading to sharper peaks and more reproducible retention times. Gradient elution is chosen to ensure efficient elution of the target analyte while also cleaning the column of any late-eluting impurities. UV detection is appropriate as the aromatic ring in N-(4-chlorophenyl)ethanesulfonamide will exhibit significant absorbance in the UV region.

Detailed HPLC Protocol

1. Sample Preparation:

-

Objective: To extract N-(4-chlorophenyl)ethanesulfonamide from the sample matrix and prepare it in a solvent compatible with the HPLC mobile phase.

-

Protocol for Solid Samples (e.g., Pharmaceutical Formulation):

-

Accurately weigh a portion of the homogenized sample containing the analyte.

-

Add a suitable extraction solvent (e.g., methanol or acetonitrile).

-

Vortex or sonicate for 15 minutes to ensure complete dissolution of the analyte.

-

Centrifuge at 4000 rpm for 10 minutes to pelletize any insoluble excipients.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

Protocol for Liquid Samples (e.g., Aqueous Solution):

-

For aqueous samples, a solid-phase extraction (SPE) clean-up may be necessary to remove interfering matrix components and concentrate the analyte[3][4].

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the analyte with a small volume of methanol or acetonitrile.

-

Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

-

2. HPLC Instrumentation and Conditions:

| Parameter | Recommended Setting |

| HPLC System | A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector. |

| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). |

| Mobile Phase A | 0.1% Formic Acid in Water. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |

| Gradient Program | Start with 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | 30 °C. |

| Injection Volume | 10 µL. |

| Detection | UV at 254 nm. |

3. Data Analysis and System Suitability:

-

Quantification is typically performed using an external standard calibration curve.

-

System suitability tests should be performed before sample analysis to ensure the performance of the chromatographic system. Key parameters include retention time reproducibility, peak asymmetry, and theoretical plates.

HPLC Workflow Diagram

Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and specificity, making it an excellent confirmatory technique. Due to the polar nature and low volatility of the sulfonamide group, derivatization is typically required to improve the chromatographic properties of N-(4-chlorophenyl)ethanesulfonamide for GC-MS analysis.

Scientific Rationale and Method Development Insights

The primary challenge for GC analysis of sulfonamides is their low volatility and potential for thermal degradation in the hot injector and column. Derivatization of the acidic sulfonamide proton is essential to address this. Methylation with diazomethane or acylation with reagents like pentafluoropropionic anhydride (PFPA) are common and effective strategies[5][6]. Derivatization increases the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity. A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is well-suited for separating the derivatized analyte. Mass spectrometric detection in selected ion monitoring (SIM) mode provides high selectivity and sensitivity for trace-level analysis.

Detailed GC-MS Protocol

1. Sample Preparation and Derivatization:

-

Objective: To extract the analyte and chemically modify it to enhance its volatility for GC-MS analysis.

-

Extraction: Follow the same extraction procedure as described for the HPLC method (Part 1, Section 1). After extraction, the solvent should be evaporated to dryness.

-

Derivatization Protocol (Acylation):

-

To the dried extract, add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

-

Add 10 µL of a catalyst such as pyridine.

-

Cap the vial tightly and heat at 70 °C for 30 minutes.

-

Cool the reaction mixture to room temperature.

-

Evaporate the excess derivatizing reagent under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of a suitable solvent like hexane or ethyl acetate for GC-MS injection.

-

2. GC-MS Instrumentation and Conditions:

| Parameter | Recommended Setting |

| GC-MS System | A standard GC-MS system with a split/splitless injector and a mass selective detector. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent). |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |

| Injector Temperature | 280 °C. |

| Injection Mode | Splitless (1 minute). |

| Oven Program | Initial temperature 100 °C, hold for 1 minute, ramp at 15 °C/min to 300 °C, hold for 5 minutes. |

| Transfer Line Temp | 280 °C. |

| Ion Source Temp | 230 °C. |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| MS Acquisition | Scan mode for initial identification, then Selected Ion Monitoring (SIM) for quantification. |

| SIM Ions | To be determined from the mass spectrum of the derivatized standard. |

3. Data Analysis and Method Validation:

-

Identification is based on the retention time and the presence of characteristic ions in the mass spectrum.

-

Quantification is performed using an internal standard or an external calibration curve.

-

Method validation should be conducted in accordance with relevant guidelines, assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification[7].

GC-MS Workflow Diagram

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) analytical workflow.

Part 3: Method Validation and Quality Control

Both the HPLC and GC-MS methods described should be fully validated before routine use to ensure they are fit for their intended purpose.[7]

Key Validation Parameters

| Parameter | Description |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |

Conclusion

The HPLC and GC-MS methods detailed in these application notes provide robust and reliable approaches for the analysis of N-(4-chlorophenyl)ethanesulfonamide. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and whether qualitative or quantitative data is needed. Proper method validation is essential to ensure the generation of high-quality, defensible data in research, development, and quality control settings.

References

-

Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). PMC. [Link]

-

Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent. [Link]

-

N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide. Chemsrc. [Link]

-

ICH Q2(R2) Guideline on validation of analytical procedures. (2023). European Medicines Agency. [Link]

- Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.

-

Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. (1999). PubMed. [Link]

-

Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). National Institutes of Health. [Link]

-

HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]

-

Hplc Lc Ms And Gc Method Development And Validation Guideline For Academic And Industrial Scientists Involved In Method Developm. KIET. [Link]

-

Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service. [Link]

-

2-[1-(4-Chlorophenyl)propylamino]ethanesulfonamide. PubChem. [Link]

-

Analytical Methods. Japan International Cooperation Agency. [Link]

-

An Analytical Procedure for the Determination of Different Therapeutic Drugs in Surface Waters. PubMed. [Link]

-

HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. ResearchGate. [Link]

-

Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. ResearchGate. [Link]

-

Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. An analytical procedure for the determination of different therapeutic drugs in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fsis.usda.gov [fsis.usda.gov]

- 7. demarcheiso17025.com [demarcheiso17025.com]

Application Notes and Protocols: N-(4-chlorophenyl)ethanesulfonamide as a Putative Chemical Probe for Carbonic Anhydrase Inhibition

Disclaimer: The following application notes are intended to guide researchers in the investigation of N-(4-chlorophenyl)ethanesulfonamide as a potential chemical probe. The biological target and mechanism of action described herein are hypothesized based on the activity of structurally related compounds and require experimental validation.

I. Introduction: Unveiling the Potential of a Structurally Simple Sulfonamide

N-(4-chlorophenyl)ethanesulfonamide (CAS 60901-27-1) is a commercially available small molecule belonging to the sulfonamide class of compounds[1]. While its specific biological targets and mechanism of action are not yet extensively characterized in the public domain, its structural motifs—an ethanesulfonamide core and an N-linked 4-chlorophenyl group—are present in molecules with known biological activities. Notably, various sulfonamide derivatives are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial in numerous physiological processes[2][3]. Furthermore, the broader class of ethanesulfonamide derivatives has been explored as antagonists for G protein-coupled receptors, such as the endothelin A receptor[4][5].

This guide puts forth a scientifically-grounded hypothesis that N-(4-chlorophenyl)ethanesulfonamide may serve as a valuable chemical probe for investigating the activity of carbonic anhydrases. We provide a series of protocols to enable researchers to systematically test this hypothesis, characterize the compound's activity, and potentially develop it into a useful tool for studying CA biology. The principles and methodologies outlined here are designed to be self-validating, ensuring that any observed activity is rigorously tested for specificity and potential off-target effects.

Table 1: Physicochemical Properties of N-(4-chlorophenyl)ethanesulfonamide

| Property | Value | Source |

| CAS Number | 60901-27-1 | [1] |

| Molecular Formula | C₈H₁₀ClNO₂S | [1] |

| Molecular Weight | 219.69 g/mol | [1] |

| Canonical SMILES | CCS(=O)(=O)Nc1ccc(Cl)cc1 | Inferred from name |

| Physical Form | Solid (typical) | General knowledge |

II. Hypothesized Biological Target: Carbonic Anhydrases

Carbonic anhydrases (CAs) are ubiquitous zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[2]. This reaction is fundamental to processes such as pH regulation, ion transport, and respiration. Dysregulation of CA activity is implicated in various diseases, including glaucoma, epilepsy, and cancer, making them important therapeutic targets[3][6]. Many CA inhibitors are sulfonamides, which typically coordinate to the zinc ion in the enzyme's active site, blocking its catalytic activity[2]. Given that N-(4-chlorophenyl)ethanesulfonamide possesses the key sulfonamide pharmacophore, it is plausible that it could exhibit inhibitory activity against one or more of the 15 human CA isoforms.

III. Experimental Protocols for Target Validation and Characterization

The following protocols are designed to systematically evaluate the activity of N-(4-chlorophenyl)ethanesulfonamide against carbonic anhydrases.

This protocol determines the direct inhibitory effect of the compound on purified CA isoforms. A colorimetric assay based on the hydrolysis of 4-nitrophenyl acetate (4-NPA) is a common and reliable method.

Materials:

-

N-(4-chlorophenyl)ethanesulfonamide (prepare a 10 mM stock solution in DMSO)

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII)

-

4-Nitrophenyl acetate (4-NPA)

-

Tris-HCl buffer (pH 7.4)

-

96-well microplate reader

Procedure:

-

Compound Preparation: Serially dilute the 10 mM stock solution of N-(4-chlorophenyl)ethanesulfonamide in Tris-HCl buffer to obtain a range of concentrations (e.g., from 100 µM down to 1 nM). Include a DMSO-only control.

-

Enzyme Preparation: Dilute the purified CA isoforms in Tris-HCl buffer to a working concentration (e.g., 1-2 µM).

-

Assay Setup: In a 96-well plate, add 20 µL of each compound dilution (or DMSO control) to triplicate wells.

-

Enzyme Addition: Add 140 µL of the diluted enzyme solution to each well.

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes.

-

Substrate Addition: Add 40 µL of 4-NPA solution (e.g., 10 mM in acetonitrile) to each well to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 10-15 minutes. The rate of 4-nitrophenol production is proportional to the enzyme activity.

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Determine the percentage of inhibition relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Expected Outcome: A dose-dependent decrease in the rate of 4-NPA hydrolysis would indicate direct inhibition of the CA isoform. Low micromolar to nanomolar IC₅₀ values would suggest potent inhibition.

This protocol assesses the compound's ability to inhibit CA activity in a cellular context. A common method involves measuring changes in intracellular or extracellular pH.

Materials:

-

A cell line expressing the CA isoform of interest (e.g., HEK293T cells overexpressing hCA IX, or a cancer cell line endogenously expressing high levels of a particular CA).

-

N-(4-chlorophenyl)ethanesulfonamide

-

pH-sensitive fluorescent dye (e.g., BCECF-AM for intracellular pH)

-

Cell culture medium, fetal bovine serum (FBS), and other standard cell culture reagents

-

Fluorescence plate reader or microscope

Procedure:

-

Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution) and then incubate them with the BCECF-AM dye according to the manufacturer's instructions.

-

Compound Treatment: After dye loading, wash the cells again and replace the buffer with fresh buffer containing various concentrations of N-(4-chlorophenyl)ethanesulfonamide (and a DMSO control).

-

pH Change Induction: Induce a change in pH, for example, by adding a small amount of a weak acid or base, or by changing the CO₂ concentration in the incubator.

-

Fluorescence Measurement: Monitor the change in fluorescence of the BCECF dye over time using a plate reader or microscope. The ratio of fluorescence at two different excitation wavelengths (e.g., 490 nm and 440 nm) is used to determine the intracellular pH.

-

Data Analysis: Calculate the rate of pH change in the presence of different compound concentrations. A reduction in the rate of pH change compared to the control indicates inhibition of CA activity.

IV. Data Interpretation, Selectivity, and Off-Target Considerations

Interpreting Results: A successful outcome from the initial experiments would be the observation of potent, dose-dependent inhibition in both the in vitro and cell-based assays. The IC₅₀ from the enzymatic assay and the EC₅₀ from the cellular assay should ideally be in a similar range.

Assessing Selectivity: A crucial step in validating a chemical probe is to determine its selectivity.

-

Isoform Selectivity: The compound should be tested against a panel of human CA isoforms to determine if it is a broad-spectrum inhibitor or selective for a particular isoform or subset of isoforms.

-

Off-Target Activity: Given that ethanesulfonamides have been reported to target endothelin receptors, it is imperative to test N-(4-chlorophenyl)ethanesulfonamide in relevant receptor binding or functional assays (e.g., for ETₐ and ETₑ receptors) to rule out this activity. A broader off-target screening against a panel of common targets (e.g., kinases, GPCRs, ion channels) is highly recommended.

The ideal chemical probe will exhibit high potency for its intended target and be largely inactive against other targets at concentrations where it is active on-target.

V. Conclusion and Future Directions

N-(4-chlorophenyl)ethanesulfonamide represents an accessible starting point for the exploration of a potentially novel carbonic anhydrase inhibitor. The protocols outlined in this guide provide a rigorous framework for researchers to validate this hypothesis, characterize the compound's inhibitory profile, and assess its suitability as a chemical probe. Should this compound prove to be a potent and selective inhibitor of a particular CA isoform, it could become a valuable tool for dissecting the physiological and pathological roles of that enzyme. Further studies could then focus on structure-activity relationship (SAR) analysis to develop even more potent and selective analogs.

VI. References

-

Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. PubMed. Available at: [Link]

-

Synthesis and structure-activity relationships in a series of ethenesulfonamide derivatives, a novel class of endothelin receptor antagonists. PubMed. Available at: [Link]

-

Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. ResearchGate. Available at: [Link]

-

Ethenesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. PubMed. Available at: [Link]

-

Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. Available at: [Link]

-

N-Nitrosulfonamides: A new chemotype for carbonic anhydrase inhibition. PubMed. Available at: [Link]

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

-

Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. PubMed Central. Available at: [Link]

-

Carbonic anhydrase inhibitors; fluorinated phenyl sulfamates show strong inhibitory activity and selectivity for the inhibition of the tumor-associated isozymes IX and XII over the cytosolic ones I and II. PubMed. Available at: [Link]

-

Endothelin receptor antagonist. Wikipedia. Available at: [Link]

-

Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. Available at: [Link]

-

Synthesis and pro-apoptotic effects of new sulfonamide derivatives via activating p38/ERK phosphorylation in cancer cells. PubMed. Available at: [Link]

-

Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. PubMed Central. Available at: [Link]

-

Discovery of novel antitumor sulfonamides targeting G1 phase of the cell cycle. PubMed. Available at: [Link]

-

Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]

Sources

- 1. CAS 60901-27-1 | N-(4-Chlorophenyl)ethanesulfonamide - Synblock [synblock.com]

- 2. mdpi.com [mdpi.com]

- 3. N-Nitrosulfonamides: A new chemotype for carbonic anhydrase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-(4-chlorophenyl)ethanesulfonamide in Herbicide Development

For Researchers, Scientists, and Agrochemical Development Professionals

Foreword: The Scientific Rationale for Investigating N-(4-chlorophenyl)ethanesulfonamide as a Potential Herbicide

The relentless pursuit of novel herbicidal agents is a cornerstone of modern agricultural science, driven by the need to manage weed competition and the evolution of herbicide resistance. Within the vast chemical landscape, sulfonamides have emerged as a privileged scaffold, demonstrating a wide array of biological activities. While the antibacterial properties of sulfonamides are well-documented, their application in agriculture as herbicides has also been significant. This document provides a detailed guide for the synthesis, evaluation, and understanding of N-(4-chlorophenyl)ethanesulfonamide, a representative of the N-phenylalkanesulfonamide class of compounds, in the context of herbicide discovery and development.

Our exploration of this molecule is predicated on the established herbicidal potential of its structural class. This guide is designed to be a practical resource, offering not just procedural steps, but also the underlying scientific principles that inform experimental design and interpretation. We will delve into a plausible synthetic route, the likely biochemical mode of action, robust protocols for assessing herbicidal efficacy, and an analysis of the structure-activity relationships that govern its phytotoxicity.

Section 1: Synthesis of N-(4-chlorophenyl)ethanesulfonamide

The synthesis of N-(4-chlorophenyl)ethanesulfonamide can be achieved through a nucleophilic substitution reaction between 4-chloroaniline and ethanesulfonyl chloride. This reaction is a well-established method for the formation of sulfonamides.

Reaction Principle

The lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the electrophilic sulfur atom of ethanesulfonyl chloride. The subsequent loss of a proton from the nitrogen and a chloride ion from the sulfur results in the formation of the stable sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Proposed Synthetic Protocol

Materials:

-

4-chloroaniline

-

Ethanesulfonyl chloride

-

Pyridine (or other suitable base, e.g., triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 4-chloroaniline (1 equivalent) in dichloromethane.

-

To this solution, add pyridine (1.1 equivalents) and cool the mixture in an ice bath.

-

Slowly add ethanesulfonyl chloride (1 equivalent) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to remove excess acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield N-(4-chlorophenyl)ethanesulfonamide.

Caption: Inhibition of the branched-chain amino acid pathway by N-(4-chlorophenyl)ethanesulfonamide.

Section 3: Protocols for Biological Evaluation of Herbicidal Activity

A thorough evaluation of a potential herbicide involves both pre-emergence and post-emergence testing against a spectrum of weed species, as well as assessing crop selectivity.

General Considerations

-

Test Species: A representative selection of both monocotyledonous (e.g., Echinochloa crus-galli - barnyardgrass, Setaria viridis - green foxtail) and dicotyledonous (e.g., Amaranthus retroflexus - redroot pigweed, Abutilon theophrasti - velvetleaf) weeds should be used.

-

Crop Species: Key crop species such as corn (Zea mays), soybean (Glycine max), and wheat (Triticum aestivum) should be included to assess selectivity.

-

Controls: Untreated controls and positive controls (commercial herbicides with a similar mode of action) should be included in all assays.

Protocol for Pre-emergence Herbicidal Activity

Objective: To assess the effect of the compound on weed germination and early growth when applied to the soil before weed emergence.

Materials:

-

N-(4-chlorophenyl)ethanesulfonamide

-

Acetone (as a solvent)

-

Tween 20 (as a surfactant)

-

Pots or trays filled with a standardized soil mix

-

Seeds of target weed and crop species

-

Growth chamber or greenhouse with controlled environmental conditions

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of N-(4-chlorophenyl)ethanesulfonamide in acetone. From this stock, prepare a series of dilutions in a water-acetone mixture containing 0.5% (v/v) Tween 20 to achieve the desired application rates.

-

Sowing: Sow the seeds of the test species at a uniform depth in the soil-filled pots or trays.

-

Application: Apply the test solutions evenly to the soil surface using a laboratory sprayer. Ensure a consistent application volume across all treatments. [1]4. Incubation: Place the treated pots/trays in a growth chamber or greenhouse with controlled temperature, humidity, and light conditions.

-

Evaluation: After a set period (typically 14-21 days), assess the herbicidal effect by visually rating the percentage of weed control (0% = no effect, 100% = complete kill) and any phytotoxicity to crop species. [2]Quantitative measurements such as shoot and root length, and fresh and dry weight can also be taken.

-

Data Analysis: Calculate the effective dose for 50% inhibition (ED50) for each weed species. [3]

Protocol for Post-emergence Herbicidal Activity

Objective: To evaluate the efficacy of the compound when applied directly to emerged and actively growing weeds.

Procedure:

-

Plant Growth: Sow seeds of the test species and grow them in a greenhouse or growth chamber until they reach a specific growth stage (e.g., 2-4 leaf stage).

-

Application: Apply the prepared test solutions (as in the pre-emergence protocol) directly to the foliage of the plants using a laboratory sprayer.

-

Incubation: Return the treated plants to the controlled environment.

-

Evaluation: Assess the herbicidal effect at regular intervals (e.g., 7, 14, and 21 days after treatment) by visual rating of injury (chlorosis, necrosis, stunting) and percentage of control. [4][5]5. Data Analysis: Determine the ED50 values for each species.

Section 4: Structure-Activity Relationships (SAR)

The herbicidal activity of N-phenylalkanesulfonamides is influenced by the physicochemical properties of the substituents on the phenyl ring and the nature of the alkanesulfonyl group.

Influence of Phenyl Ring Substituents

-

Electronic Effects: The electronic nature of the substituents on the phenyl ring can significantly impact herbicidal activity. Electron-withdrawing groups, such as the chloro group in the 4-position of the target molecule, are often associated with increased activity.

-

Lipophilicity: The overall lipophilicity of the molecule, often quantified by the partition coefficient (logP), plays a crucial role in its uptake, translocation, and interaction with the target site. A balance of hydrophilic and lipophilic properties is generally required for optimal performance.

Influence of the Alkanesulfonyl Group

-

Chain Length and Branching: The length and branching of the alkyl chain in the alkanesulfonyl moiety can affect the molecule's fit within the binding site of the target enzyme and its overall physicochemical properties.

-

Fluorination: The introduction of fluorine atoms into the alkyl group, as seen in related 1,1,1-trifluoro-N-phenylmethanesulfonamides, has been shown to enhance herbicidal activity. [6] Table 1: Summary of Expected Herbicidal Activity Profile

| Parameter | Expected Outcome for N-(4-chlorophenyl)ethanesulfonamide | Rationale |